Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C14H25NO3 . It is a compound that falls under the category of spiro compounds, which are organic compounds featuring a spiroatom, a single atom that forms a part of two or more rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a spiroatom that is part of two rings, one of which contains an oxygen atom (the 9-oxa part) and the other contains a nitrogen atom (the 2-aza part). The compound also features a carboxylate functional group, which is esterified with a tert-butyl group .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes : Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate and its derivatives have been synthesized through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, methods for the synthesis of derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate have been developed (Moskalenko & Boev, 2012).
Use in Protecting Group Chemistry : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), has been described for the preparation of N-Boc-amino acids, suggesting applications in peptide synthesis (Rao et al., 2017).
Applications in Material Science
- Polymer Stabilization : The compound 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane, related to the this compound, has been used as a stabilizer in polyolefins for food contact materials (Flavourings, 2012).
Applications in Drug Discovery and Synthesis
Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, using derivatives of the 1-oxa-9-azaspiro[5.5]undecane, have been explored as antibacterial agents (Lukin et al., 2022).
Synthesis of Pharmacologically Important Alkaloids : Stereoselective synthesis methods for 7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a key intermediate for pharmacologically important alkaloids like perhydrohistrionicotoxin, have been developed (Ibuka et al., 1982).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIHVHQIDWFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719149 |
Source
|
Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-95-6 |
Source
|
Record name | tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.